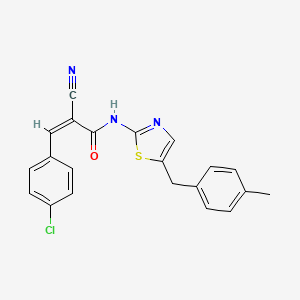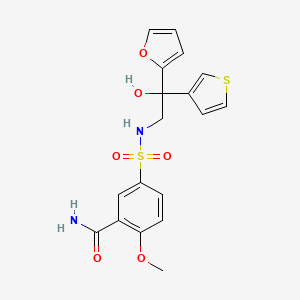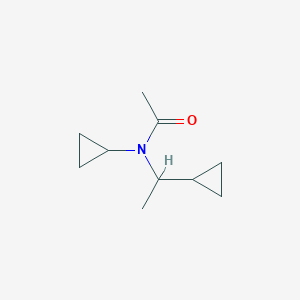![molecular formula C16H13N3O4S2 B2714821 Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate CAS No. 864941-32-2](/img/structure/B2714821.png)
Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate
Vue d'ensemble
Description
TCA1 est une petite molécule présentant une activité significative contre les souches de Mycobacterium tuberculosis résistantes et sensibles aux médicaments. Elle a été découverte lors d'un criblage d'une grande collection de molécules pour leur activité inhibitrice contre les souches de Mycobacterium tuberculosis en réplication et non en réplication . TCA1 a montré une activité prometteuse in vitro et in vivo, ce qui en fait un candidat potentiel pour le développement de nouveaux médicaments antituberculeux .
Mécanisme D'action
- DprE1 plays a crucial role in mycobacterial cell wall biosynthesis. Specifically, it contributes to the synthesis of Araf (arabinofuranose) molecules, which are essential building blocks for lipoarabinomannans and arabinogalactans in the cell wall .
- The inhibition disrupts the synthesis of critical cell wall components, compromising the integrity and function of the mycobacterial cell wall .
- These components are crucial for maintaining cell wall structure and virulence in Mycobacterium tuberculosis (Mtb) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Méthodes De Préparation
La synthèse de TCA1 implique la conception et la synthèse de dérivés de thiophène-arylamide. La voie de synthèse comprend généralement l'optimisation des deux chaînes latérales encadrant le noyau thiophène, conduisant à de nouveaux composés de tête présentant une activité antimycobactérienne puissante et une faible cytotoxicité . Les conditions de réaction spécifiques et les méthodes de production industrielle de TCA1 ne sont pas détaillées de manière exhaustive dans la littérature disponible, mais l'approche générale implique des stratégies de saut de squelette basées sur la structure .
Analyse Des Réactions Chimiques
TCA1 subit diverses réactions chimiques, notamment des réactions d'oxydation et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent le dinucléotide flavine adénine (FAD) pour les réactions d'oxydation . Les principaux produits formés à partir de ces réactions sont des dérivés du squelette thiophène-arylamide, qui conservent une activité antimycobactérienne puissante .
Applications de la recherche scientifique
TCA1 a été largement étudié pour son potentiel en tant qu'agent antituberculeux. Il inhibe l'enzyme décaprénylphosphoryl-β-D-ribose 2'-épimérase (DprE1), qui est cruciale pour la biosynthèse de la paroi cellulaire mycobactérienne . Cette inhibition perturbe la synthèse de l'arabinogalactane, un composant essentiel de la paroi cellulaire mycobactérienne, entraînant la mort des bactéries . TCA1 a montré une efficacité dans les modèles d'infection aiguë et chronique de la tuberculose, ce qui en fait un composé précieux pour la poursuite de la recherche et du développement dans le domaine de la découverte de médicaments antituberculeux .
Mécanisme d'action
Le mécanisme d'action de TCA1 implique l'inhibition de l'enzyme décaprénylphosphoryl-β-D-ribose 2'-épimérase (DprE1) . Cette enzyme catalyse l'oxydation FAD-dépendante du décaprénylphosphoryl-β-D-ribose, une étape cruciale dans la biosynthèse de l'arabinogalactane . En inhibant DprE1, TCA1 perturbe la synthèse de la paroi cellulaire mycobactérienne, entraînant la mort des bactéries . Les cibles moléculaires et les voies impliquées dans ce mécanisme font de TCA1 un candidat prometteur pour le développement de nouveaux médicaments antituberculeux .
Applications De Recherche Scientifique
TCA1 has been extensively studied for its potential as an anti-tubercular agent. It inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is crucial for mycobacterial cell wall biosynthesis . This inhibition disrupts the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall, leading to the death of the bacteria . TCA1 has shown efficacy in both acute and chronic infection models of tuberculosis, making it a valuable compound for further research and development in the field of anti-tubercular drug discovery .
Comparaison Avec Des Composés Similaires
TCA1 est comparé à d'autres inhibiteurs de DprE1 tels que BTZ-043, Macozinone, OPC-167832 et TBA-7371 . Ces composés ciblent également l'enzyme DprE1 et ont montré une activité prometteuse contre Mycobacterium tuberculosis . TCA1 est unique dans sa structure et son mécanisme d'action, ce qui en fait un ajout précieux à l'arsenal des agents antituberculeux . La comparaison met en évidence le potentiel de TCA1 comme traitement nouveau et efficace de la tuberculose .
Propriétés
IUPAC Name |
ethyl N-[2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-2-23-16(22)19-12(20)9-7-8-24-14(9)18-13(21)15-17-10-5-3-4-6-11(10)25-15/h3-8H,2H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNBJLXHBBZKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346165 | |
| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864941-32-2 | |
| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864941-32-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of TCA1?
A1: TCA1 primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis [].
Q2: How does TCA1 interact with DprE1?
A2: TCA1 acts as a non-covalent inhibitor of DprE1. Structural studies reveal that TCA1 binds to the active site of DprE1, forming key interactions with amino acid residues within the binding pocket [, ].
Q3: What are the downstream effects of TCA1 inhibiting DprE1?
A3: DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. Inhibition of DprE1 by TCA1 disrupts this biosynthesis, ultimately leading to bacterial cell death [, ].
Q4: What is the molecular formula and weight of TCA1?
A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of TCA1.
Q5: Is there any spectroscopic data available for TCA1?
A5: The provided research excerpts do not offer any specific spectroscopic data for TCA1.
Q6: How stable is TCA1 under different conditions?
A6: While the excerpts don't detail specific stability data, they indicate that researchers have investigated the stability of TCA1 analogs in hepatocytes, suggesting efforts to assess its metabolic stability. Additionally, modifications to the TCA1 scaffold aimed to improve its properties, indirectly implying a focus on stability optimization [].
Q7: Does TCA1 possess any catalytic properties?
A7: TCA1 is primarily studied for its inhibitory activity against DprE1. There is no mention of TCA1 exhibiting catalytic properties in the provided research excerpts.
Q8: What are the primary applications of TCA1 in research?
A8: TCA1 serves as a valuable research tool for investigating:
- Novel anti-tuberculosis drug development: TCA1's potent antimycobacterial activity makes it a promising lead compound for developing new tuberculosis treatments [, ].
Q9: Have computational methods been employed in TCA1 research?
A9: Yes, researchers have utilized molecular docking studies and MM-GBSA calculations to investigate TCA1's interactions with DprE1. These computational approaches help visualize the binding mode and estimate the binding affinity of TCA1 and its analogs [].
Q10: What is known about the structure-activity relationship (SAR) of TCA1?
A10: Research highlights the importance of the two side chains flanking the thiophene core in TCA1 for its inhibitory activity. Modifications to these side chains have been explored to optimize potency, selectivity, and other drug-like properties [].
Q11: What are the formulation strategies for TCA1?
A11: The provided research excerpts do not delve into specific formulation strategies for TCA1.
Q12: What is the in vitro efficacy of TCA1 against Mycobacterium tuberculosis?
A14: TCA1 exhibits potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.02 to 0.24 μg/mL [].
Q13: Has TCA1 shown efficacy in in vivo models of tuberculosis?
A15: Yes, a representative TCA1 analog (compound 25a) displayed significant bactericidal activity in an acute mouse model of tuberculosis [].
Q14: Are there any known resistance mechanisms to TCA1?
A16: While the excerpts don't mention specific resistance mechanisms to TCA1, they highlight the identification of a DprE1 resistant mutant (Y314C) that exhibits reduced sensitivity to TCA1 derivatives []. This finding underscores the need for continuous monitoring and development of new analogs to counter potential resistance.
Q15: What is the toxicity profile of TCA1?
A17: Research indicates that TCA1 analogs generally exhibit low cytotoxicity. One study showed no significant toxicity of a potent analog against the human cell line HepG2 [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2714742.png)
![N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)





![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2714752.png)
![(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine](/img/structure/B2714753.png)
![2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2714759.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)

